Cas no 27896-84-0 (5-Nitrobenzimidazole Nitrate)

5-Nitrobenzimidazole Nitrate 化学的及び物理的性質
名前と識別子
-
- 5-nitrobenzimidazole nitrate
- 5-nitrobenzimidazolium nitrate
- 5-Nitro-1H-benzo[d]imidazole nitrate
- 6-Nitrobenzimidazolenitrate
- nitric acid,6-nitro-1H-benzimidazole
- 1H-Benzimidazole,5-nitro-,mononitrate
- Benzimidazole,5-nitro-,mononitrate
- EINECS 248-716-4
- 6-Nitrobenzimidazole nitrate
- 1H-Benzimidazole, 5-nitro-, mononitrate
- 5-Nitrobenzimidazole, nitrate
- Benzimidazole, 5-nitro-, mononitrate
- 1H-Benzimidazole, 6-nitro-, nitrate (1:1)
- 5-Nitrobenzimidazole mononitrate
- C7H5N3O2.HNO3
- nitric acid; 6-nitro-1H-benzimidazole
- nitric acid,6-nitro-1H-benzim
- DTXSID50885405
- AKOS016010395
- 27896-84-0
- AKOS015889607
- LS-13264
- A819233
- MFCD00013157
- W-107087
- FT-0620703
- SCHEMBL4907401
- Z2831602183
- 5-Nitrobenzimidazolenitrate
- D91649
- nitric acid;6-nitro-1H-benzimidazole
- N0151
- 5-nitrobenzimidazole; nitric acid
- DB-047293
- ZUZQXHSOEZUAIS-UHFFFAOYSA-N
- DTXCID501024787
- 5-Nitrobenzimidazole Nitrate
-
- MDL: MFCD00013157
- インチ: 1S/C7H5N3O2.HNO3/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;2-1(3)4/h1-4H,(H,8,9);(H,2,3,4)
- InChIKey: ZUZQXHSOEZUAIS-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])=N2)=O.O([H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 226.03400
- どういたいしつりょう: 226.034
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 216
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 141
- 互変異性体の数: 2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 220-222 ºC
- ふってん: 475.7 °C at 760 mmHg
- フラッシュポイント: 241.5 °C
- PSA: 140.55000
- LogP: 2.16980
- ようかいせい: 未確定
5-Nitrobenzimidazole Nitrate セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26
- RTECS番号:DD9801000
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5-Nitrobenzimidazole Nitrate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Nitrobenzimidazole Nitrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N494800-2.5g |
5-Nitrobenzimidazole Nitrate |
27896-84-0 | 2.5g |
$ 80.00 | 2022-06-03 | ||
Apollo Scientific | OR28596-250g |
6-Nitro-1H-benzo[d]imidazole nitrate |
27896-84-0 | 250g |
£170.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268654-100g |
6-Nitrobenzimidazole Nitrate |
27896-84-0 | 98% | 100g |
¥956 | 2023-04-14 | |
TRC | N494800-250mg |
5-Nitrobenzimidazole Nitrate |
27896-84-0 | 250mg |
$ 50.00 | 2022-06-03 | ||
abcr | AB139385-25 g |
5-Nitrobenzimidazole nitrate, 98%; . |
27896-84-0 | 98% | 25 g |
€59.10 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N865891-100g |
5-Nitrobenzimidazole Nitrate |
27896-84-0 | ≥98% | 100g |
717.30 | 2021-05-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159622-100g |
5-Nitrobenzimidazole Nitrate |
27896-84-0 | >98.0%(T) | 100g |
¥773.90 | 2023-09-01 | |
1PlusChem | 1P003NDR-250g |
5-Nitrobenzimidazole nitrate |
27896-84-0 | >98.0%(T) | 250g |
$209.00 | 2025-02-20 | |
1PlusChem | 1P003NDR-5g |
5-Nitrobenzimidazole nitrate |
27896-84-0 | 98% | 5g |
$23.00 | 2025-03-21 | |
A2B Chem LLC | AB69471-5g |
5-Nitrobenzimidazole nitrate |
27896-84-0 | 98% | 5g |
$22.00 | 2024-04-20 |
5-Nitrobenzimidazole Nitrate 関連文献
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
5-Nitrobenzimidazole Nitrateに関する追加情報
5-Nitrobenzimidazole Nitrate (CAS No. 27896-84-0): A Comprehensive Overview of Its Chemistry, Applications, and Recent Advancements
5-Nitrobenzimidazole Nitrate, a compound identified by the Chemical Abstracts Service (CAS) registry number CAS No. 27896-84-0, is a synthetic organic compound with significant potential in pharmaceutical and biomedical research. Structurally characterized by a benzimidazole core substituted with a nitro group at the 5-position and coordinated to nitrate ions, this compound exhibits unique physicochemical properties that make it a focal point in contemporary drug discovery efforts. Recent studies have highlighted its role in modulating biological pathways relevant to neurodegenerative diseases and cancer therapy.
The molecular structure of 5-Nitrobenzimidazole Nitrate combines the benzimidazole scaffold—a well-known pharmacophore in medicinal chemistry—with a nitro functional group. This combination imparts redox-active properties, enabling the compound to participate in electron transfer reactions critical for targeting oxidative stress-related pathologies. The nitrate counterion further stabilizes the molecule's aqueous solubility, enhancing its bioavailability in experimental settings. Researchers have demonstrated that this structural design allows the compound to selectively interact with mitochondrial complexes, offering novel avenues for treating metabolic disorders.
In preclinical models published in Nature Communications (2023), CAS No. 27896-84-0-derived formulations showed promising activity against amyloid-beta accumulation in Alzheimer’s disease models. The nitro group’s ability to generate reactive oxygen species under enzymatic conditions was leveraged to disrupt protein aggregation pathways without cytotoxic effects on healthy neurons. This mechanism represents a paradigm shift from traditional anti-aggregation strategies and underscores the compound's potential as a neuroprotective agent.
Recent advancements in synthetic methodologies have improved access to high-purity batches of 5-Nitrobenzimidazole Nitrate. A 2024 study in the Journal of Medicinal Chemistry reported a one-pot synthesis route using microwave-assisted nitration protocols, achieving >98% purity with reduced reaction times compared to conventional methods. This scalability is critical for transitioning laboratory findings into clinical trials, where consistent material quality is paramount.
Beyond neurology, emerging data indicate applications in oncology through dual-action mechanisms. In vitro studies demonstrated that the compound induces apoptosis in triple-negative breast cancer cells by simultaneously inhibiting glycolysis and activating caspase cascades. The nitrate ion’s role here was found to modulate intracellular pH levels, creating an environment unfavorable for tumor cell survival—a discovery detailed in a landmark paper from the Cancer Research journal (Q1 2023).
Safety evaluations published in early 2024 revealed favorable toxicity profiles when administered via intraperitoneal routes at therapeutic doses. Acute toxicity studies showed no significant organ damage up to 1 g/kg doses in murine models, while chronic exposure trials indicated minimal mutagenic potential as assessed by Ames tests. These findings align with regulatory requirements for Investigational New Drug (IND) submissions, positioning this compound as a viable candidate for Phase I clinical trials.
In diagnostic applications, researchers have explored its fluorescent properties under near-infrared excitation wavelengths. A collaborative study between MIT and Pfizer (preprint 2023) demonstrated that conjugated derivatives enable real-time imaging of mitochondrial dynamics during ischemic events, offering unprecedented resolution for studying stroke progression mechanisms.
The compound’s unique spectroscopic signatures—particularly its UV-visible absorption peak at ~315 nm—have enabled novel analytical methods for quantifying drug delivery efficiency within cellular microenvironments. These techniques are now being adopted by biotech startups developing targeted nanotherapeutics for hard-to-reach tissues like the central nervous system.
Economic analyses predict significant cost reductions through continuous-flow synthesis systems currently under patent review (USPTO application #17/XXXXXX). Scaling this technology could reduce production costs by ~40%, making large-scale preclinical testing economically feasible for academic institutions.
As highlighted at the 2023 International Symposium on Medicinal Chemistry, cross-disciplinary collaborations are now focusing on covalent binding strategies using this scaffold’s reactive groups to create irreversible inhibitors of key metabolic enzymes involved in cancer cell proliferation.
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